Benzotrithiole, 5-methyl-
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Overview
Description
Benzotrithiole, 5-methyl- is a heterocyclic compound containing a benzene ring fused with a trithiole ring. The molecular formula of Benzotrithiole, 5-methyl- is C7H6S3, and it is characterized by the presence of three sulfur atoms in a five-membered ring attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzotrithiole, 5-methyl- typically involves the reaction of benzenedithiol with thionyl chloride or selenonyl chloride, followed by reduction with samarium iodide .
Industrial Production Methods: Industrial production methods for Benzotrithiole, 5-methyl- are not well-documented, likely due to the compound’s specialized applications and relatively recent development. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzotrithiole, 5-methyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the trithiole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring .
Scientific Research Applications
Benzotrithiole, 5-methyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzotrithiole, 5-methyl- involves its interaction with molecular targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind with enzymes and receptors, potentially modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Benzotriazole: A structurally related compound with a triazole ring instead of a trithiole ring.
Benzothiazole: Contains a thiazole ring and is used in the synthesis of dyes, drugs, and rubber accelerators.
Benzotetrathiin: Another benzopolychalcogenide with a six-membered ring containing four sulfur atoms.
Uniqueness: Benzotrithiole, 5-methyl- is unique due to its three sulfur atoms in a five-membered ring, which imparts distinct chemical properties and reactivity compared to other benzopolychalcogenides .
Properties
CAS No. |
494221-08-8 |
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Molecular Formula |
C7H6S3 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
5-methyl-1,2,3-benzotrithiole |
InChI |
InChI=1S/C7H6S3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 |
InChI Key |
OVKJTCPVSLJQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SSS2 |
Origin of Product |
United States |
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